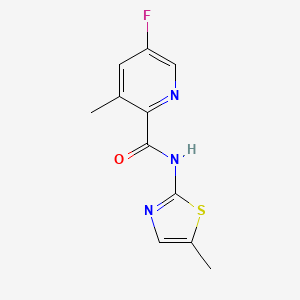
9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that combines anthracene, pyridine, and sulfonamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the functionalization of anthracene to introduce the sulfonamide group. This is followed by the introduction of the pyridin-3-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule.
科学的研究の応用
9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Lacks the pyridin-3-ylmethyl group, resulting in different chemical and biological properties.
N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide: Lacks the dioxo groups, affecting its reactivity and applications.
Uniqueness
9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
9,10-dioxo-N-(pyridin-3-ylmethyl)anthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19-15-5-1-2-6-16(15)20(24)18-10-14(7-8-17(18)19)27(25,26)22-12-13-4-3-9-21-11-13/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZBKBXMGRQTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)


![3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2521955.png)


